4-Sulfamoylbenzene-1-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-sulfamoylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c8-7(12)5-1-3-6(4-2-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELROTSKXOWDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388251 | |
| Record name | 4-sulfamoylthiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56236-74-9 | |
| Record name | NSC221586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-sulfamoylthiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Sulfamoylbenzene 1 Carbothioamide
Foundational Synthetic Approaches to 4-Sulfamoylbenzene-1-carbothioamide
The traditional synthesis of this compound and its derivatives relies on well-established organic chemistry reactions. These foundational methods are broadly categorized into direct and convergent strategies.
Direct Synthesis Strategies
Direct synthesis strategies aim to introduce the carbothioamide functional group in a single, efficient step from a readily available precursor. One of the most common direct methods involves the reaction of a nitrile with a source of hydrogen sulfide (B99878).
A primary example is the conversion of 4-sulfamoylbenzonitrile to this compound. This transformation can be achieved by reacting the nitrile with a sulfiding agent such as sodium hydrosulfide (B80085) (NaSH) or hydrogen sulfide (H₂S) gas in a suitable solvent like pyridine (B92270) or a lower alcohol. The reaction mechanism involves the nucleophilic attack of the hydrosulfide ion on the electrophilic carbon of the nitrile group, followed by protonation to yield the thioamide.
Another direct approach involves the reaction of 4-sulfamoylbenzoyl chloride with a source of the thioamide group. While less common for the direct synthesis of the primary thioamide, this acid chloride can serve as a versatile intermediate for producing N-substituted derivatives.
Convergent Multi-step Syntheses
A typical convergent synthesis of this compound would start from a more basic building block, such as sulfanilamide (B372717). nih.gov The sulfanilamide can be diazotized and subsequently converted to 4-azidobenzenesulfonamide. nih.gov This azide (B81097) can then participate in a variety of reactions. For instance, it can be reacted with a suitable partner to form a triazole ring, with the sulfamoyl group already in place. nih.gov
Alternatively, a convergent approach could involve the synthesis of a key intermediate like 4-(chlorosulfonyl)benzoyl chloride. researchgate.net This bifunctional molecule allows for the sequential or chemoselective reaction at either the sulfonyl chloride or the benzoyl chloride moiety. researchgate.netnih.gov For example, the more reactive benzoyl chloride can first be converted to a different functional group, followed by the reaction of the sulfonyl chloride to form the sulfonamide. This method provides flexibility in synthesizing a library of related compounds. researchgate.netnih.gov
Advanced and Novel Synthetic Routes for this compound
In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable, efficient, and safer methodologies. This has led to the exploration of catalytic methods, the application of green chemistry principles, and the use of advanced manufacturing technologies for the synthesis of this compound and its analogs.
Catalytic and Organocatalytic Methods
Catalytic approaches offer the potential for milder reaction conditions, higher selectivity, and reduced waste. While specific catalytic syntheses for this compound are not extensively documented in the provided search results, the synthesis of related sulfonamides and triazoles often employs catalysis.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For instance, the cycloaddition of azides with β-oxo-amides to form triazole-4-carboxamides can be efficiently catalyzed by secondary amines like diethylamine. researchgate.net This methodology could potentially be adapted for the synthesis of precursors to this compound. The use of organocatalysts avoids the use of potentially toxic and expensive metal catalysts. researchgate.net
Green Chemistry Principles in Synthesis Design
Green chemistry aims to minimize the environmental impact of chemical processes. This includes the use of safer solvents, reducing energy consumption, and employing catalyst-free conditions where possible.
A notable example of a green synthetic approach is the catalyst-free synthesis of sulfonamides in water or ethanol. researchgate.net The reaction of sulfonyl chlorides with amines can proceed efficiently in these environmentally benign solvents at room temperature or slightly elevated temperatures, often with high yields and selectivities. researchgate.net This approach eliminates the need for volatile organic solvents and potentially harmful catalysts. The synthesis of 4-methylumbelliferone (B1674119) via a Pechmann condensation using a recyclable, solid acid catalyst under solvent-free conditions further illustrates the application of green chemistry principles that could be conceptually applied to related syntheses. researchgate.net
Continuous Flow and Automated Synthesis Techniques
Continuous flow chemistry has gained significant traction as a safe, efficient, and scalable alternative to traditional batch processing. rsc.orgtue.nlresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and exothermic reactions. nih.govrsc.org
The synthesis of m-sulfamoylbenzamide analogues has been successfully demonstrated in a continuous flow system, highlighting the potential for this technology in producing related compounds. researchgate.netnih.gov The flow process resulted in increased selectivity at higher temperatures without the need for a catalyst, and a library of 15 analogues was synthesized with yields ranging from 65% to 99%. researchgate.netnih.gov This automated and chemoselective synthesis demonstrates a significant advancement over traditional batch methods. nih.gov The development of continuous flow protocols for the synthesis of sulfonyl chlorides, key precursors for sulfonamides, further underscores the growing importance of this technology in modern organic synthesis. rsc.orgresearchgate.net
Derivatization and Analog Generation from this compound
The strategic derivatization of this compound is a key area of research, aimed at modulating its physicochemical properties and biological activity. The presence of three distinct functional groups allows for a wide array of chemical modifications.
Modifications on the Phenyl Ring
The aromatic core of this compound is a prime target for modification. Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the phenyl ring, thereby influencing the electronic properties of the entire molecule. For instance, nitration, halogenation, or Friedel-Crafts alkylation and acylation can be employed to introduce nitro, halogen, alkyl, or acyl groups, respectively. The directing effects of the existing sulfamoyl and carbothioamide groups will influence the position of substitution.
Furthermore, more advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be utilized if a halo-substituted precursor of this compound is used or introduced. These reactions would allow for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of accessible analogues. A study on related benzenesulfonates demonstrated the successful modification of the phenyl ring with a pyridinyl moiety, highlighting the feasibility of such transformations. nih.gov
Functionalization of the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) offers opportunities for derivatization primarily at the nitrogen atom. The acidic nature of the N-H protons allows for reactions with various electrophiles.
N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to produce secondary or tertiary sulfonamides. This can be achieved using alkyl halides, aryl halides (via reactions like the Buchwald-Hartwig amination), or other electrophilic reagents. A related compound, 2-[(4-methylpyridin-2-yl)sulfamoyl]benzene-1-carbothioamide, showcases the substitution of the sulfamoyl nitrogen with a pyridinyl group, illustrating a successful N-arylation strategy.
Reaction with Aldehydes and Ketones: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or related adducts, introducing further structural diversity.
Acylation: The sulfamoyl nitrogen can be acylated using acyl chlorides or anhydrides to yield N-acylsulfonamides.
Metabolic studies of compounds containing a sulfonylurea moiety, which is structurally related to the sulfamoyl group, have shown that functionalization can occur at adjacent alkyl groups. mdpi.com This suggests that modifications of substituents attached to the sulfamoyl nitrogen are also a viable synthetic strategy.
Transformations at the Carbothioamide Group
The carbothioamide group (-CSNH₂) is a versatile functional group that can undergo a variety of chemical transformations.
S-Alkylation: The sulfur atom is nucleophilic and can be readily alkylated with alkyl halides to form S-alkyl thioimidates.
Reaction with Electrophiles: The nitrogen atom of the carbothioamide can also react with electrophiles, similar to the sulfamoyl nitrogen, leading to N-acylated or N-alkylated products.
Cyclization Reactions: The carbothioamide moiety is a common precursor for the synthesis of various heterocyclic compounds. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. The synthesis of carbothioamide derivatives from hydrazides has been reported as a route to novel bioactive molecules, indicating the synthetic utility of this functional group. nih.gov
Conversion to Other Functional Groups: The carbothioamide group can be hydrolyzed to the corresponding amide or converted to a nitrile group under specific reaction conditions.
Enantioselective Synthesis of Chiral Analogues
The development of chiral analogues of this compound can be crucial for enhancing biological specificity. While the parent molecule is achiral, chirality can be introduced through several strategies.
Asymmetric Synthesis: If a chiral center is to be introduced, for example, by adding a chiral substituent to the phenyl ring or one of the nitrogen atoms, enantioselective synthetic methods can be employed. Methodologies for the enantioselective synthesis of chiral amides and sulfones have been developed, which could potentially be adapted. nih.govrsc.org These methods often utilize chiral catalysts to control the stereochemical outcome of the reaction.
Chiral Derivatizing Agents: Reaction of the sulfamoyl or carbothioamide nitrogen with a chiral acid chloride or other chiral electrophile would result in a diastereomeric mixture that could potentially be separated.
Resolution of Racemates: If a racemic mixture of a chiral derivative is synthesized, classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent can be employed.
Recent advances in catalysis have enabled the enantioselective synthesis of axially chiral compounds, which could be a relevant strategy if appropriate bulky substituents are introduced to hinder free rotation around the aryl-S or aryl-C bonds. researchgate.netchemrxiv.orgchemrxiv.org
Reaction Mechanisms and Pathways of this compound
Understanding the reaction mechanisms and reactivity profiles of this compound is fundamental to predicting its chemical behavior and designing synthetic transformations.
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound is governed by the interplay of its functional groups.
Nucleophilic Sites: The primary nucleophilic centers in the molecule are the nitrogen atoms of the sulfamoyl and carbothioamide groups, and the sulfur atom of the carbothioamide group. The lone pairs of electrons on these atoms make them susceptible to attack by electrophiles. The relative nucleophilicity of these sites will depend on the reaction conditions, such as the pH and the nature of the electrophile. The sulfur atom of the carbothioamide is generally considered a soft nucleophile, while the nitrogen atoms are harder nucleophiles.
Electrophilic Sites: The sulfur atom of the sulfamoyl group is electrophilic due to the electron-withdrawing effect of the two oxygen atoms and can be attacked by strong nucleophiles. The carbon atom of the carbothioamide group also possesses electrophilic character.
Aromatic Ring Reactivity: The sulfamoyl and carbothioamide groups are generally considered deactivating, meta-directing groups in electrophilic aromatic substitution, although the lone pair of the sulfamoyl nitrogen can exert a competing ortho, para-directing effect under certain conditions.
Thermochemical and Kinetic Studies of Reactions
A thorough understanding of the synthetic methodologies and chemical transformations of this compound necessitates an examination of the thermochemical and kinetic parameters that govern its reactions. While specific experimental data for the titular compound is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related thiourea (B124793) and sulfonamide derivatives. These studies provide a framework for comprehending the energetic and rate-dependent aspects of reactions involving the this compound moiety.
Thermochemical properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the spontaneity and equilibrium position of a chemical reaction. Kinetic parameters, including activation energy (Ea) and rate constants (k), describe the reaction rate and the energy barrier that must be overcome for the transformation to occur.
Investigations into the thermal decomposition of thiourea and its oxides have revealed important thermodynamic and kinetic data. For instance, the decomposition of thiourea has been characterized by its activation energy, pre-exponential factor, and changes in entropy, enthalpy, and Gibbs energy of activation. nih.gov Such studies are crucial for understanding the stability and degradation pathways of thiourea-containing compounds under thermal stress.
Kinetic studies on the reactions of sulfonamides, for example with p-Dimethylaminobenzaldehyde, have provided rate constants that help in quantifying the reactivity of the sulfonamide group. researchgate.net Furthermore, research into the synthesis of sulfonamides, including electrochemical methods and continuous flow processes for sulfonyl chloride precursors, has involved kinetic experiments to elucidate reaction mechanisms and optimize reaction conditions. nih.govrsc.org
The antioxidant activity of thiourea derivatives has also been a subject of kinetic investigation. The Gibbs free energy of activation (ΔG‡) and rate constants (k) for the reaction of these derivatives with free radicals have been calculated, offering a measure of their potential as radical scavengers. hueuni.edu.vn
In the context of biological interactions, the binding of bis-acyl-thiourea derivatives to DNA has been characterized by determining the binding constant (Kb), binding site size (n), and the Gibbs free energy change (ΔG), which indicates the spontaneity of the binding process. nih.gov Similarly, the adsorption of thiourea derivatives onto metal surfaces, relevant for applications such as corrosion inhibition, has been quantified by the standard Gibbs free energy of adsorption (ΔG⁰ads). researchgate.net
While the following tables present data for related compounds, they serve as a valuable reference for estimating the expected range and nature of thermochemical and kinetic parameters for reactions involving this compound.
Table 1: Thermodynamic and Kinetic Parameters for the Thermal Decomposition of Thiourea
| Parameter | Value | Units |
| Activation Energy (Ea) | Varies with method | kJ/mol |
| Pre-exponential Factor (A) | Varies with method | s⁻¹ |
| Enthalpy of Activation (ΔH++) | Data not specified | kJ/mol |
| Entropy of Activation (ΔS++) | Data not specified | J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG++) | Data not specified | kJ/mol |
| Data derived from studies on the thermal decomposition of thiourea and its oxides. nih.gov |
Table 2: Kinetic Data for Antioxidant Activity of Thiourea Derivatives
| Compound | Reaction | Gibbs Free Energy of Activation (ΔG‡) | Rate Constant (k) |
| Diphenylthiourea (DPTU) | + HOO• | Not specified | 5.12 x 10⁴ M⁻¹s⁻¹ |
| Benzoylthiourea (BPTU) | + HOO• | Not specified | 9.81 x 10² M⁻¹s⁻¹ |
| Data from a theoretical study on the antioxidant activity of thiourea derivatives. hueuni.edu.vn |
Table 3: Thermodynamic Parameters for DNA Binding of Bis-acyl-thiourea Derivatives
| Compound | Binding Constant (Kb) | Binding Site Size (n) | Gibbs Free Energy Change (ΔG) |
| UP-1 | 1.23 x 10⁴ M⁻¹ | 1.02 | -23.33 kJ/mol |
| UP-2 | 2.51 x 10⁴ M⁻¹ | 1.15 | -25.09 kJ/mol |
| UP-3 | 4.36 x 10⁴ M⁻¹ | 1.21 | -26.46 kJ/mol |
| Data from a study on the interaction of newly synthesized bis-acyl-thiourea derivatives with DNA. nih.gov |
Advanced Structural Characterization of 4 Sulfamoylbenzene 1 Carbothioamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Sulfamoylbenzene-1-carbothioamide, revealing detailed information about its atomic connectivity and spatial arrangement.
Multi-dimensional NMR techniques are pivotal for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, and can also provide valuable information on other NMR-active nuclei such as nitrogen (¹⁵N) if isotopically enriched samples are used.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the sulfamoyl and carbothioamide groups. The aromatic protons typically appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the NH₂ groups will present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum will complement the ¹H data, showing signals for the aromatic carbons and the carbothioamide carbon. The chemical shift of the C=S carbon is particularly diagnostic, typically appearing significantly downfield. Substituent effects of the sulfamoyl group on the chemical shifts of the quinoline ring have been previously studied, providing a basis for predicting the spectral characteristics of related compounds nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to -CSNH₂) | 7.8 - 8.0 | 128.0 - 130.0 |
| Aromatic CH (ortho to -SO₂NH₂) | 7.6 - 7.8 | 125.0 - 127.0 |
| Aromatic C (ipso to -CSNH₂) | - | 138.0 - 142.0 |
| Aromatic C (ipso to -SO₂NH₂) | - | 140.0 - 145.0 |
| -CSNH₂ | 9.0 - 9.5 (broad s, 2H) | 195.0 - 205.0 |
Note: Predicted values are based on established chemical shift ranges for similar functional groups and substitution patterns on aromatic rings.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs nih.gov. Differences in the crystal lattice environment of polymorphs lead to distinct chemical shifts and peak multiplicities in their ssNMR spectra tandfonline.comtandfonline.comtechnion.ac.il.
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be the technique of choice. Different polymorphs would likely exhibit variations in the chemical shifts of the aromatic carbons due to different intermolecular interactions, such as hydrogen bonding involving the sulfamoyl and thioamide groups nih.gov. These interactions can alter the electronic environment of the carbon atoms, leading to observable spectral differences americanpharmaceuticalreview.com. For instance, studies on sulfanilamide (B372717) have shown that its different polymorphic forms can be clearly distinguished by ¹³C CPMAS NMR tandfonline.comtandfonline.comtechnion.ac.il.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
HRMS is indispensable for determining the elemental composition of this compound with high accuracy and for elucidating its structure through fragmentation analysis mdpi.com.
Both ESI-MS and MALDI-Time of Flight (TOF) are soft ionization techniques suitable for analyzing this compound. ESI-MS is ideal for samples that are soluble and can be introduced in a liquid stream, while MALDI-TOF is well-suited for solid samples.
In positive-ion mode ESI-MS, the molecule would likely be observed as the protonated molecule, [M+H]⁺. HRMS would provide a highly accurate mass measurement, allowing for the confident determination of its elemental formula (C₇H₈N₂O₂S₂).
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion, such as the [M+H]⁺ ion of this compound, to generate a characteristic fragmentation pattern that confirms its structure. The fragmentation of aromatic sulfonamides has been extensively studied and often involves characteristic losses nih.govresearchgate.netresearchgate.netnih.gov.
A plausible fragmentation pathway for protonated this compound would involve the loss of small neutral molecules. A key fragmentation is the loss of sulfur dioxide (SO₂), a common fragmentation pathway for aromatic sulfonamides nih.govresearchgate.netresearchgate.net. Other likely fragmentations include the loss of ammonia (NH₃) from the sulfamoyl or carbothioamide group, and cleavage of the C-S bonds.
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| [M+H]⁺ - 64 | SO₂ | [H₂N-CS-C₆H₄-NH₂ + H]⁺ |
| [M+H]⁺ - 17 | NH₃ | [H₂N-SO₂-C₆H₄-CS + H]⁺ |
| [M+H]⁺ - 33 | SH | [H₂N-SO₂-C₆H₄-CN + H]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups nih.govyoutube.com.
The IR and Raman spectra of this compound will be rich in information. The sulfonamide group will exhibit characteristic symmetric and asymmetric stretching vibrations of the S=O bonds, as well as S-N stretching znaturforsch.com. The thioamide group will have characteristic C=S and C-N stretching vibrations actachemscand.org. The N-H stretching vibrations of both the sulfamoyl and carbothioamide groups will appear at higher wavenumbers. The aromatic ring will show characteristic C-H and C=C stretching and bending vibrations.
It is important to note that IR and Raman spectroscopy are complementary techniques. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. For example, the symmetric S=O stretch is typically strong in the Raman spectrum, while the asymmetric stretch is strong in the IR spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ (Sulfamoyl & Carbothioamide) | Asymmetric & Symmetric Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| -SO₂NH₂ | Asymmetric S=O Stretching | 1300 - 1350 |
| -SO₂NH₂ | Symmetric S=O Stretching | 1150 - 1180 |
| -CSNH₂ | C=S Stretching | 700 - 850 |
Note: These are typical ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within the this compound molecule. The presence of the benzene ring, an aromatic chromophore, along with the electron-withdrawing sulfonamide group and the electron-donating/π-conjugating carbothioamide group, is expected to give rise to characteristic absorption and emission spectra.
The UV-Vis absorption spectrum is anticipated to be dominated by π → π* transitions within the benzene ring. The substitution on the benzene ring will likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. shimadzu.com The electronic transitions can be influenced by the nature of the solvent, with polar solvents often causing shifts in the absorption maxima.
While not all sulfonamides are fluorescent, many aromatic sulfonamide derivatives do exhibit fluorescence. mdpi.comnih.gov The fluorescence properties of this compound would depend on the efficiency of radiative decay from the first excited singlet state to the ground state. The emission spectrum is typically a mirror image of the absorption spectrum. The fluorescence quantum yield and lifetime would provide further information about the excited state dynamics.
| Spectroscopic Parameter | Expected Observation |
| UV-Vis Absorption | |
| λmax (π → π) | Expected in the UV region, likely red-shifted compared to benzene due to substitution. |
| Molar Absorptivity (ε) | Moderate to high, characteristic of π → π transitions. |
| Fluorescence Emission | |
| Excitation Wavelength (λex) | Should correspond to the absorption maximum (λmax). |
| Emission Wavelength (λem) | Expected at a longer wavelength than the excitation wavelength (Stokes shift). |
| Quantum Yield (ΦF) | Variable; would need to be determined experimentally. |
X-ray Crystallography of this compound
A single-crystal X-ray diffraction experiment would allow for the unambiguous determination of the molecular structure of this compound. This would include the precise measurement of all bond lengths and angles, the planarity of the benzene ring, and the geometry of the sulfonamide and carbothioamide groups. The data obtained would also reveal the crystal system, space group, and unit cell dimensions. For example, related sulfonamide structures like sulfadiazine have been shown to crystallize in the monoclinic space group P21/c. bas.bg
| Crystallographic Parameter | Hypothetical Data (based on related structures) bas.bg |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~13.6 |
| b (Å) | ~5.9 |
| c (Å) | ~15.0 |
| β (°) | ~114.6 |
| Volume (ų) | ~1100 |
| Z | 4 |
The crystal structure would provide a detailed picture of the intermolecular interactions that govern the packing of the molecules in the solid state. Given the presence of multiple hydrogen bond donors (N-H protons of both the sulfonamide and carbothioamide groups) and acceptors (oxygen and sulfur atoms), extensive hydrogen bonding networks are expected to be a dominant feature of the crystal packing. nih.govnih.gov These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. nih.govnih.gov
Many sulfonamides are known to exhibit polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. acs.orgnih.gov Different polymorphs can have different physical properties, such as melting point, solubility, and stability. The existence of polymorphs for this compound could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and rates of cooling). Each polymorph would have a unique crystal structure and, consequently, a distinct set of physicochemical properties. acs.orgnih.gov
Furthermore, the presence of multiple functional groups capable of forming hydrogen bonds makes this compound a good candidate for the formation of co-crystals. nih.gov Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen bonding functionalities, it may be possible to create new solid forms with tailored properties. nih.gov The formation of co-crystals can be a powerful strategy for modifying the physical properties of a pharmaceutical compound. nih.gov
Disorder and Twinning Phenomenon in Crystal Lattices
Disorder in crystal structures refers to situations where atoms or molecules occupy multiple positions within the crystal lattice, leading to an average electron density distribution. Twinning is another crystallographic phenomenon where two or more individual crystals are intergrown in a symmetrical manner. Both disorder and twinning can complicate the process of structure determination and can influence the material's properties.
While the study of such phenomena is crucial for a complete understanding of a compound's solid-state behavior, no specific research detailing these aspects for this compound could be identified.
Advanced Diffraction Techniques (e.g., Neutron Diffraction, Electron Diffraction)
Standard X-ray diffraction is the most common method for determining crystal structures. However, for certain applications, advanced techniques such as neutron and electron diffraction offer unique advantages. Neutron diffraction is particularly sensitive to the positions of light atoms like hydrogen, which are often difficult to locate accurately with X-rays. Electron diffraction can be used to study very small crystals or thin films.
A thorough review of existing research indicates that neither neutron diffraction nor electron diffraction studies have been published for this compound. The absence of such studies limits the depth of our current understanding of its structural characteristics, particularly concerning hydrogen bonding and the precise arrangement of its constituent atoms.
Computational and Theoretical Investigations of 4 Sulfamoylbenzene 1 Carbothioamide
Quantum Mechanical Studies (QM)
Quantum mechanical calculations are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. These studies provide insights into orbital energies, charge distribution, and potential energy surfaces, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Typically, DFT studies would provide data on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are key indicators of a molecule's kinetic stability and chemical reactivity. Furthermore, DFT calculations are often employed to predict spectroscopic data, such as infrared and NMR spectra, by simulating vibrational frequencies and chemical shifts.
A thorough search of scientific databases for DFT studies on 4-Sulfamoylbenzene-1-carbothioamide yielded no specific results. Consequently, there is no published data available for its electronic structure, reactivity parameters (like electronegativity, hardness, and electrophilicity index), or predicted spectroscopic signatures based on this method.
Ab Initio and Semi-Empirical Methods for High-Level Calculations
Ab initio and semi-empirical methods are alternative quantum mechanical approaches for calculating molecular properties. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate.
No published studies utilizing either ab initio or semi-empirical methods specifically for this compound could be located. Therefore, high-level computational data for this compound remains unavailable in the public domain.
Potential Energy Surface Exploration and Conformational Analysis
The exploration of a molecule's potential energy surface is essential for understanding its conformational preferences and the energy barriers between different spatial arrangements of its atoms. Conformational analysis helps to identify the most stable structures of a molecule, which governs its physical and biological properties.
Specific conformational analyses or potential energy surface explorations for this compound have not been reported in the scientific literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational changes and interactions with its environment, such as solvents or biological macromolecules.
Conformational Dynamics of this compound in Solution
MD simulations in solution are used to study how a molecule behaves in a liquid environment, which is crucial for understanding its solubility, stability, and transport properties. These simulations can track the movement of the solute and solvent molecules, revealing details about the solvation shell and the dynamic conformations of the solute.
No studies detailing the conformational dynamics of this compound in any solvent through molecular dynamics simulations have been published.
Interactions with Solvent Systems and Biological Environments
Understanding how a molecule interacts with different solvent systems and biological environments is critical for applications in medicinal chemistry and materials science. MD simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the molecule's behavior in these complex environments.
There is currently no available research that has employed molecular dynamics to investigate the interactions of this compound with solvent systems or within biological contexts.
Molecular Docking and Receptor-Ligand Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound or its analogues, and a target protein's binding site.
Computational studies have been employed to identify and characterize the binding pockets of various receptors where this compound and related sulfonamides can fit. For instance, the Computed Atlas of Surface Topography of proteins (CASTp) server is a tool used to identify and measure pockets on protein surfaces. physchemres.org Such analyses reveal the specific amino acid residues that form the binding site and are crucial for ligand recognition and binding.
The interaction motifs, which are the specific types of non-covalent interactions between the ligand and the receptor, are also elucidated through docking studies. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, in a study of sulfonamide derivatives, hydrogen bonding and other intermolecular contacts were identified as key contributors to the stability of the ligand-receptor complex. nih.gov The sulfamoyl group, for instance, is often involved in crucial hydrogen bonding interactions with the receptor.
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a receptor. This score is often represented as a negative value, where a more negative score indicates a stronger predicted binding affinity. These scoring functions allow for the ranking of different analogues of this compound based on their predicted ability to bind to a specific target.
For example, in a study on antiandrogens targeting the TMPRSS2 protein, docking scores were used to compare the binding affinities of different compounds, with apalutamide (B1683753) and bicalutamide (B1683754) showing the highest scores. physchemres.org Similarly, studies on other sulfonamide derivatives have used binding energy calculations to predict their potential as inhibitors for specific enzymes, such as E. coli DNA gyrase and the COVID-19 main protease. nih.gov This ranking helps prioritize which analogues should be synthesized and tested in vitro, saving time and resources in the drug discovery process.
Table 1: Illustrative Example of Docking Scores for Hypothetical this compound Analogues
| Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Analogue A | Carbonic Anhydrase II | -8.5 | HIS94, HIS96, THR199 |
| Analogue B | Dihydropteroate Synthase | -7.9 | ARG257, LYS221 |
| Analogue C | Carbonic Anhydrase II | -7.2 | HIS94, ASN62 |
| Analogue D | Dihydropteroate Synthase | -6.8 | SER222 |
Note: This table is a hypothetical representation to illustrate the concept of affinity scoring and ranking.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity and properties of new, unsynthesized compounds.
The development of QSAR/QSPR models involves several key steps. First, a dataset of compounds with known activities or properties is collected. nih.gov Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. jcsp.org.pkresearchgate.net Statistical methods, such as multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM), are then used to build a mathematical model that correlates the descriptors with the observed activity or property. nih.govnih.gov
For instance, QSAR studies on benzothiazole (B30560) derivatives have been conducted to predict their cytotoxic activities against cancer cell lines. researchgate.net Similarly, QSPR models have been developed for sulfonamides to predict physicochemical properties like thermal energy, heat capacity, and entropy using topological and quantum chemical descriptors. jcsp.org.pkresearchgate.net The predictive power of these models is assessed through various validation techniques, including internal and external validation. nih.gov
Once a reliable QSAR/QSPR model is established, it can be used to rationally design new analogues with improved properties. By analyzing the QSAR equation, chemists can identify which structural features are positively or negatively correlated with the desired activity or property. researchgate.net This knowledge allows them to propose modifications to the structure of this compound to enhance its efficacy or optimize its physicochemical characteristics.
For example, if a QSAR model indicates that a smaller molecular volume is associated with higher activity, new analogues can be designed with less bulky substituents. This approach of using predictive models to guide the design of new compounds is a cornerstone of modern drug discovery. researchgate.net
Table 2: Example of Descriptors Used in QSAR/QSPR Models for Sulfonamide-like Compounds
| Descriptor Type | Example Descriptor | Property Predicted |
| Topological | Randić Index (¹X), Balaban Index (J) | Thermal Energy, Heat Capacity, Entropy jcsp.org.pkresearchgate.net |
| Electronic | LUMO Energy (Elumo) | Thermal Energy, Heat Capacity, Entropy jcsp.org.pkresearchgate.net |
| Steric | Molar Refractivity (MR) | Biological Activity researchgate.net |
| Lipophilic | Log P | Biological Activity researchgate.net |
Cheminformatics and Data Science Approaches for this compound Data
Cheminformatics and data science provide a powerful framework for managing, analyzing, and extracting knowledge from large and complex chemical datasets related to this compound and its analogues. springernature.com These approaches are becoming increasingly important in drug discovery and development. oxfordglobal.comispe.org
The use of cheminformatics tools allows for the creation and maintenance of chemical databases, assessment of chemical diversity, and exploration of structure-activity relationships (SAR). springernature.com Data science techniques, including machine learning and artificial intelligence, can be applied to build predictive models from this data. duke.edu For example, machine learning models can be trained to predict various properties of molecules, such as their bioactivity or toxicity. oxfordglobal.com
Integrated bioinformatics and cheminformatics approaches can be used to screen large libraries of compounds against specific biological targets. nih.gov Furthermore, visual analytics tools like the ChemInformatics Model Explorer (CIME) can help researchers to understand and interpret the predictions made by complex AI models. nih.gov These advanced computational methods are accelerating the pace of research and enabling the design of novel compounds with desired therapeutic profiles.
Application of Machine Learning and Artificial Intelligence in Compound Design
Machine learning models, including deep learning, have shown considerable success in various aspects of drug discovery, such as quantitative structure-activity relationship (QSAR) modeling, virtual screening, de novo molecular design, and prediction of pharmacokinetic and toxicological properties. nih.govnih.gov These approaches can analyze vast datasets of chemical structures and biological activities to identify subtle patterns that are not apparent through traditional analysis. chromatographyonline.com
For instance, in the context of sulfonamide-based compounds, machine learning algorithms have been successfully employed to predict their biological activities. One study reported the use of a gradient boosting classifier to identify a novel sulfonamide-based inhibitor of butyrylcholinesterase. tandfonline.com This model was trained on a dataset of known inhibitors and non-inhibitors to learn the structural features essential for potent activity. The successful prediction and subsequent experimental validation of the designed inhibitor underscore the power of ML in hit identification. tandfonline.com
Furthermore, various machine learning models, such as Random Forest (RF), Artificial Neural Network (ANN), and Support Vector Machine (SVM), have been utilized to screen for novel sulfonamide-like compounds from databases of natural products. researchgate.net These models, trained on the molecular fingerprints of known sulfonamides, achieved high prediction accuracies, demonstrating their capability to identify promising new scaffolds for drug development. researchgate.net
The de novo design of molecules is another area where AI is making significant strides. Generative models can be trained on large libraries of known drug-like molecules to learn the underlying principles of chemical space and generate novel molecular structures with desired properties. nih.gov For a compound like this compound, generative AI could be employed to design analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) studies, a long-standing computational method, have also been enhanced by machine learning. While traditional QSAR models often rely on linear regression, ML-based QSAR can capture complex, non-linear relationships between molecular descriptors and biological activity. nih.gov For benzenesulfonamide (B165840) derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for their activity as inhibitors of various enzymes. tandfonline.com These models provide detailed 3D contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are crucial for activity, offering a roadmap for the design of more potent analogs. tandfonline.comchemijournal.com The integration of hydrophobic parameters has been shown to significantly improve the statistical quality of QSAR models for benzenesulfonamide inhibitors. nih.govsigmaaldrich.com
The table below presents hypothetical data that could be generated from a QSAR study on a series of this compound analogs, illustrating the type of insights that can be gained.
Table 1: Hypothetical QSAR Data for this compound Analogs
| Analog | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted IC50 (µM) |
| 1 | 218.27 | 1.2 | 3 | 3 | 15.2 |
| 2 | 232.30 | 1.5 | 3 | 3 | 12.8 |
| 3 | 248.72 | 1.0 | 4 | 4 | 8.5 |
| 4 | 264.35 | 1.8 | 3 | 4 | 10.1 |
| 5 | 278.38 | 2.1 | 2 | 3 | 18.9 |
The future of designing compounds like this compound will likely involve a synergistic approach, combining traditional computational methods with advanced AI and machine learning techniques. This will enable a more rapid and intelligent exploration of chemical space, leading to the faster discovery of novel and effective therapeutic agents. nih.gov
Coordination Chemistry of 4 Sulfamoylbenzene 1 Carbothioamide
Spectroscopic Analysis of Metal-4-Sulfamoylbenzene-1-carbothioamide Complexes (e.g., UV-Vis, IR, EPR, Mössbauer)
Additionally, a table of all compound names mentioned in the article cannot be generated as no article content could be produced.
Scientific Literature Lacks Data on the
Despite a comprehensive search of scientific databases and academic literature, no specific research or data has been found concerning the coordination chemistry, crystallographic studies, or catalytic applications of the chemical compound 4-Sulfamoylbenzene-1-carbothioamide . Searches conducted using the compound's name and its CAS number (56236-74-9) did not yield any scholarly articles or experimental data related to its interaction with metal ions, its solid-state structure in metal complexes, or its potential use in catalysis.
The requested article, which was to be structured around the specific coordination chemistry of this compound, cannot be generated due to the absence of published research on this particular molecule within the specified domains. The provided outline, including sections on crystallographic studies, supramolecular assembly, theoretical bonding analysis, and catalytic applications, requires specific experimental and theoretical findings that are not available in the current body of scientific literature.
While the broader classes of compounds to which this compound belongs—sulfonamides and thioamides—are known to exhibit rich coordination chemistry, it is not scientifically accurate to extrapolate these general properties to this specific, unstudied compound. The presence of both a sulfonamide group and a carbothioamide (thiourea) moiety suggests that the molecule possesses potential donor atoms (nitrogen, oxygen, and sulfur) capable of coordinating with metal centers. However, without experimental evidence, any discussion of its coordination modes, the resulting geometries of its metal complexes, or their potential applications would be purely speculative.
Research into related areas, such as the coordination chemistry of other sulfonamide derivatives or various thiourea-based ligands, is extensive. These studies reveal a wide range of coordination behaviors and applications, from the formation of discrete molecular complexes to the construction of extended structures like Metal-Organic Frameworks (MOFs), and their use in homogeneous and heterogeneous catalysis. For instance, sulfonamide complexes have been explored for their catalytic activity, and thiosemicarbazones, which are structurally related to thioamides, are well-documented for their strong metal-chelating properties and have been investigated for their biological activity.
However, the specific electronic and steric effects of the sulfamoyl group on the benzene (B151609) ring in conjunction with the carbothioamide group would uniquely influence the coordination properties of this compound. The lack of published studies on this compound means that critical details regarding its behavior as a ligand—such as its preferred donor atoms, the stability of its metal complexes, and their structural and electronic properties—remain unknown.
Advanced Material Science Applications of 4 Sulfamoylbenzene 1 Carbothioamide
Integration into Functional Polymeric Systems
The incorporation of 4-Sulfamoylbenzene-1-carbothioamide as a monomer or a functional additive into polymeric structures is anticipated to yield materials with tailored properties. The presence of reactive amine and thioamide moieties allows for its integration into various polymer backbones.
Polymerization Methods and Polymer Properties
The versatile functional groups of this compound allow for its participation in various polymerization reactions. The amine group of the sulfonamide can be utilized in step-growth polymerization to form polyamides or polyimides. Furthermore, the molecule can be chemically modified to introduce polymerizable groups, such as vinyl or acrylic moieties, enabling its use in chain-growth polymerization.
The resulting polymers are expected to exhibit enhanced thermal stability and flame retardant properties, attributable to the presence of sulfur and aromatic rings. The strong hydrogen bonding capabilities of the sulfonamide and carbothioamide groups can lead to polymers with high tensile strength and modulus. The specific interactions between these functional groups are also expected to influence the polymer's solubility and chemical resistance. For instance, carbazole-based copolymers containing benzothiadiazole units have been synthesized via direct arylation, demonstrating the utility of sulfur and nitrogen-containing heterocycles in creating processable and photophysically active polymers. researchgate.net
Structure-Property Relationships in this compound-containing Polymers
The relationship between the molecular structure of this compound and the macroscopic properties of polymers containing it is a key area of investigation. The concentration of the this compound units within the polymer chain will directly impact the material's properties.
Expected Structure-Property Relationships:
| Property | Influence of this compound | Rationale |
| Thermal Stability | Increased | Presence of aromatic rings and sulfur-containing functional groups. |
| Mechanical Strength | Enhanced | Strong intermolecular hydrogen bonding from -SO₂NH₂ and -CSNH₂ groups. |
| Adhesion | Improved | Polar functional groups promoting interaction with various substrates. |
| Optical Properties | Potential for high refractive index | Presence of sulfur and aromatic moieties. |
| Solubility | Tunable | Dependent on the polymer backbone and the density of polar functional groups. |
Crystal Engineering and Solid-State Functional Materials
The ability of this compound to form predictable and robust intermolecular interactions, particularly hydrogen bonds, makes it an excellent candidate for crystal engineering. This bottom-up approach to designing solid-state materials allows for the fine-tuning of their physical and chemical properties.
Design of Non-Linear Optical (NLO) Materials
Organic materials with large second-order and third-order nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. nih.govgoogle.com The design of such materials often involves creating molecules with a significant difference in electron density, typically through donor-acceptor systems. This compound possesses both electron-withdrawing (sulfamoyl) and potentially electron-donating (carbothioamide, depending on the molecular context) groups, making it a promising scaffold for NLO materials.
Theoretical calculations on similar donor-acceptor heterocycles containing sulfur and nitrogen have shown that while they may have large dipole moment changes upon excitation, their hyperpolarizabilities can be influenced by the magnitude of their transition moments. rsc.org The strategic placement of substituents on the benzene (B151609) ring of this compound could further enhance its NLO properties by fine-tuning the donor-acceptor characteristics.
Comparison of Calculated First Hyperpolarizability (β) for Related Organic Molecules:
| Compound | First Hyperpolarizability (β) (a.u.) | Reference |
| Azo sulfonamide derivatives | up to 2503 | nih.gov |
| Donor-acceptor thiophene | Varies with substituents | rsc.org |
| Donor-acceptor pyrrole | Varies with substituents | rsc.org |
This table presents data for analogous compounds to illustrate the potential NLO properties. Specific data for this compound is not currently available.
Hydrogen-Bonded Organic Frameworks (HOFs)
Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. mdpi.com The strong and directional nature of the hydrogen bonds involving the sulfonamide and carbothioamide groups in this compound makes it an ideal building block for HOFs. The N-H protons of both functional groups can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the sulfur atom of the carbothioamide group can act as acceptors.
The crystal structures of related compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, reveal extensive intermolecular N—H⋯O hydrogen-bonded chains. nih.govresearchgate.net Similarly, dicarboxamides exhibit robust R22(8) ring motifs formed by amide groups. mdpi.com It is anticipated that this compound could form similar predictable and stable hydrogen bonding networks, leading to porous frameworks with potential applications in gas storage, separation, and catalysis. The specific geometry of the hydrogen bonding can be described using Etter's graph-set notation. unamur.be
Development of Nanomaterials and Hybrid Composites
The functional groups of this compound offer multiple avenues for its integration into nanomaterials and the creation of hybrid composites. The thioamide group, in particular, is known to have a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. mdpi.com
This interaction can be exploited to use this compound as a capping agent to stabilize nanoparticles, preventing their aggregation and controlling their size and shape during synthesis. researchgate.net The sulfonamide group, with its potential for further functionalization, could then be used to impart additional properties to the nanoparticle surface, such as targeting moieties for biomedical applications or catalytic sites.
Potential Roles of this compound in Nanomaterial Development:
| Application | Role of this compound | Key Functional Group(s) |
| Nanoparticle Stabilization | Capping agent to control size and prevent aggregation. | Carbothioamide (-CSNH₂) |
| Surface Functionalization | Platform for attaching other molecules. | Sulfonamide (-SO₂NH₂) |
| Hybrid Composite Matrix | Organic component providing processability and specific interactions. | Both functional groups |
Surface Modification and Functionalization of Nanoparticles
The functionalization of nanoparticles is critical for improving their stability, dispersibility, and biocompatibility, as well as for imparting specific functionalities for targeted applications. researchgate.netmdpi.com The chemical structure of this compound is well-suited for this purpose, primarily through the strong affinity of its carbothioamide (thiourea) moiety for metal surfaces.
Thiourea (B124793) and its derivatives are known to act as robust anchoring groups for the surface modification of various nanoparticles. nih.gov The sulfur atom in the thiourea group can form strong covalent or coordinative bonds with the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), as well as with quantum dots and magnetic nanoparticles. nih.govsphinxsai.com This interaction is a well-established method for grafting organic molecules onto nanoparticle surfaces. nih.gov When this compound is used as a functionalizing agent, the carbothioamide group serves as the anchor, leaving the sulfamoylbenzene portion exposed on the nanoparticle's exterior. This surface presentation alters the nanoparticle's chemical and physical properties, potentially enhancing its dispersibility in polar solvents and providing sites for further chemical reactions via the sulfonamide group.
While direct studies on this compound for this purpose are not extensively documented, the principle is demonstrated by a wide range of other thiourea derivatives used in nanoparticle science. nih.govanalis.com.my For instance, sulfonamide-functionalized polymeric nanoparticles have been developed for therapeutic applications, indicating the utility of the sulfonamide group in nanoparticle systems. nih.govresearchgate.net
Table 1: Examples of Thiourea Derivatives in Nanoparticle Functionalization
| Nanoparticle Type | Thiourea-Based Ligand | Application/Purpose |
|---|---|---|
| Gold (Au) | Thiol-terminated PEG with a thiourea linkage | Improving stability in biological fluids. nih.gov |
| Silver (Ag) | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Pre-catalyst for generating radical intermediates. rsc.org |
| Magnetic (Fe₃O₄) | Acyl thiourea derivatives | Homogeneous catalysis, redox sensing. analis.com.my |
| Quantum Dots (QDs) | Thiolated zwitterionic ligands (related structure) | Enhancing stability for bio-imaging. nih.gov |
Enhanced Material Performance in Composite Formulations
In the field of composite materials, additives are often incorporated into a polymer matrix to enhance properties such as mechanical strength, thermal stability, or optical characteristics. Thiourea and its derivatives, including thio-urethanes, have been investigated as functional additives in various polymer systems. nih.gov
The potential for this compound to act as a performance-enhancing additive stems from its ability to form multiple hydrogen bonds. The N-H protons of both the carbothioamide and sulfonamide groups, along with the lone pair electrons on the sulfur and oxygen atoms, can participate in strong intermolecular interactions with polymer chains. nih.gov These interactions can improve the interfacial adhesion between a polymer matrix and a filler material (e.g., glass or natural fibers), leading to more efficient stress transfer and enhanced mechanical properties. researchgate.net
For example, studies on dental composites have shown that the addition of thio-urethane oligomers can increase the refractive index (RI) of the resin matrix to better match that of the filler particles. nih.gov This RI matching reduces light scattering at the filler-matrix interface, allowing for deeper light penetration during photopolymerization and thus a greater depth of cure. nih.gov Similarly, the inclusion of additives like urea (B33335) in jute-silane composites has been shown to significantly improve properties like percentage of loading, tensile strength, and elongation at break. tandfonline.com
Given these precedents, this compound could be explored as a reactive additive or compatibilizer in polymer blends and composites. Its rigid aromatic core combined with its hydrogen-bonding capabilities could contribute to improved thermal and mechanical performance.
Optoelectronic and Electronic Device Applications
The application of organic molecules in electronic devices is a rapidly growing field. The electronic properties of a molecule, such as its energy levels and charge transport characteristics, are dictated by its chemical structure. The combination of an aromatic ring with both electron-withdrawing (sulfonamide) and other functional (carbothioamide) groups suggests that this compound may possess interesting electronic properties for device applications.
Semiconductor Properties and Charge Transport
The semiconducting nature of an organic molecule is determined by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The central benzene ring of this compound provides a π-conjugated system that is fundamental for charge transport. The properties of this system are heavily modulated by the attached functional groups.
The sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing. This property generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. nih.gov A lower HOMO level can improve a material's stability against oxidation in air, which is a desirable trait for p-type semiconductors. Theoretical studies on sulfonamides confirm that the stability of conformers is highly dependent on the hybridization of the sulfonamide nitrogen, which in turn affects charge and energy redistribution within the molecule. researchgate.net
The carbothioamide group (-CSNH₂) also influences the electronic structure. Charge-transfer interactions are a key feature of many thiourea and sulfonamide derivatives, where photoexcitation can lead to an intramolecular charge transfer (ICT) state. nih.govdoi.org This phenomenon can result in a large Stokes shift, which is a desirable property in fluorescent materials. nih.gov
Charge transport in thin films of organic molecules is highly dependent on the intermolecular electronic coupling, which is governed by molecular packing in the solid state. The multiple hydrogen-bonding sites on this compound could promote ordered packing, which is beneficial for efficient charge transport. nih.gov The transport mechanism in such materials is often described by a thermally assisted polaron hopping model, where charge carriers move between localized states on adjacent molecules. researchgate.net
Table 2: Representative Calculated Electronic Properties of Related Moieties
| Moiety/Compound Class | Property | Typical Value/Observation | Reference |
|---|---|---|---|
| Sulfonamides | HOMO-LUMO Gap | High gap reflects kinetic stability. | nih.gov |
| Sulfonamides | Electronic Effect | Strongly electron-withdrawing, lowers HOMO/LUMO levels. | nih.gov |
| Thiourea Derivatives | Charge Transport | Can facilitate intramolecular charge transfer (ICT). | nih.govdoi.org |
| CZTS Thin Films | Optical Band Gap | 1.75 - 2.22 eV (decreases with thiourea concentration). | researchgate.net |
Note: The values presented are for related compound classes and not specific to this compound, for which experimental data is not widely available.
Applications in Organic Electronics (e.g., Organic Field-Effect Transistors, Organic Light-Emitting Diodes)
While there are no specific reports detailing the use of this compound in organic electronic devices, its structural features allow for reasoned speculation on its potential roles.
Organic Field-Effect Transistors (OFETs): The performance of an OFET relies on the charge carrier mobility of the semiconductor layer. The potential for this compound to self-assemble into an ordered structure via hydrogen bonding could facilitate efficient charge transport pathways, a critical requirement for high-performance OFETs. The electron-withdrawing nature of the sulfonamide group might make it a candidate for an n-type or a highly stable p-type semiconductor.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials can serve as hosts, emitters (dopants), or charge-transporting layers. The large Stokes shift associated with potential ICT states in thiourea derivatives suggests that molecules of this class could be investigated as fluorescent emitters. nih.gov Furthermore, star-shaped molecules containing a triazine core linked to aromatic arms (a structure with some parallels to a substituted benzene core) have shown promise in OLEDs. nih.gov The high triplet energy often found in carbazole-based hosts is crucial for efficient phosphorescent OLEDs, and the electronic structure of this compound would need to be evaluated to determine its suitability as a host material. nih.gov
Responsive and Smart Material Systems
Smart materials are designed to change their properties in response to external stimuli, such as pH, light, temperature, or the presence of a specific chemical species. nih.gov The dual functionality of this compound makes it a prime candidate for the development of responsive systems, particularly chemical sensors.
Simultaneously, the sulfonamide group can impart pH-responsiveness. The acidity of the sulfonamide N-H proton can be tuned by the molecular structure, and its deprotonation under basic conditions alters the molecule's charge, solubility, and electronic properties. This pH-dependent behavior has been exploited in various applications, including drug delivery and the study of cellular processes. nih.gov
Therefore, a material based on this compound could function as a dual-responsive system. It could selectively bind to a target metal ion via its thiourea group, with the sensitivity or selectivity of this interaction being modulated by the pH of the environment, which affects the protonation state of the sulfonamide group. This tunable responsiveness is a key feature of advanced smart materials.
Table 3: Examples of Thiourea-Based Chemical Sensors
| Sensor Moiety | Analyte Detected | Detection Principle | Reference |
|---|---|---|---|
| N-(p-nitrophenyl) thiourea | Fluoride (F⁻) | Hydrogen bonding, theoretical study. | physchemres.org |
| Ninhydrin (B49086) Thiourea Derivative | Copper (Cu²⁺) | Chelation, visual color change. | tsijournals.com |
| Fluorescein-Thiourea Conjugate | Carboxylates | Supramolecular binding, fluorescence change. | researchgate.net |
| Phenylthiourea Derivatives | Mercury (Hg²⁺) | Coordination, fluorescence quenching. | nih.gov |
| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | Mercury (Hg²⁺) | Complexation, naked-eye and UV-Vis detection. | analis.com.my |
Enzymatic and Biochemical Interaction Mechanisms of 4 Sulfamoylbenzene 1 Carbothioamide
Investigation of Carbonic Anhydrase (CA) Inhibition by 4-Sulfamoylbenzene-1-carbothioamide
This compound, a benzenesulfonamide (B165840) derivative, serves as a foundational structure for a class of potent inhibitors of carbonic anhydrases (CAs). These zinc-containing metalloenzymes are crucial catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes. The primary sulfonamide group (R-SO₂NH₂) is the key pharmacophore responsible for the profound inhibitory action against various CA isoforms.
Derivatives synthesized from the this compound scaffold have been extensively studied for their inhibitory effects on several human (h) CA isoforms. Kinetic analyses reveal that these compounds act as potent inhibitors, with inhibition constants (Kᵢ) frequently observed in the low nanomolar range.
A study involving a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are direct derivatives of this compound, demonstrated potent inhibition against the cytosolic isoforms hCA I, hCA II, and hCA VII. The inhibitory activity of these compounds was often superior to that of the clinically used standard inhibitor, Acetazolamide (AAZ). For instance, against hCA I (Kᵢ for AAZ = 250 nM), many derivatives showed Kᵢ values between 13.3 and 87.6 nM. For hCA II (Kᵢ for AAZ = 12.5 nM), the inhibition constants ranged from 5.3 to 384.3 nM. The most significant potency was observed against hCA VII (Kᵢ for AAZ = 2.5 nM), where the derivatives exhibited Kᵢ values between 1.1 and 13.5 nM. These findings highlight that modifications to the carbothioamide group can modulate both the potency and isoform selectivity of the parent compound.
The inhibition of carbonic anhydrases by this compound and its related sulfonamide analogs is classified as reversible . The interaction is characterized by the formation of non-covalent bonds between the inhibitor and the enzyme's active site, allowing for an equilibrium to be established between the bound and unbound states.
The specific mechanism of inhibition is based on the coordination of the sulfonamide group to the zinc ion (Zn²⁺) at the core of the CA active site. nih.govacs.org The sulfonamide binds to the zinc ion in its deprotonated, anionic form (R-SO₂NH⁻), displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. nih.gov Because the inhibitor directly occupies the catalytic center and prevents the substrate (carbon dioxide) from accessing it, this mechanism is considered a form of competitive inhibition . The calculation and reporting of inhibition constants (Kᵢ) in kinetic studies further substantiates the reversible nature of this interaction.
The primary and most extensively documented mechanism of action for sulfonamide-based inhibitors, including this compound, involves direct binding to the catalytic zinc ion within the enzyme's active site. This is known as orthosteric inhibition. acs.org To date, the scientific literature has not provided evidence to suggest that this compound or its close derivatives function as allosteric modulators of carbonic anhydrase. Allosteric modulators would bind to a secondary site on the enzyme, distinct from the active site, to induce a conformational change that alters catalytic activity. The established binding mode for this class of compounds is firmly centered on orthosteric, active-site-directed inhibition.
The molecular interactions underpinning the potent inhibition of carbonic anhydrase by this compound derivatives are well-understood through structural and computational studies, such as X-ray crystallography and molecular docking. nih.govnih.govekb.eg
The cornerstone of the interaction is the coordination bond formed between the nitrogen atom of the deprotonated sulfonamide group and the tetrahedral Zn²⁺ ion in the enzyme's active site. nih.govnih.gov This interaction anchors the inhibitor within the catalytic pocket. The oxygen atoms of the sulfonamide group typically form a network of hydrogen bonds with the side chain of the highly conserved residue Threonine 199 (Thr199), further stabilizing the complex.
Structure-Activity Relationship (SAR) Studies for Biochemical Targets
The therapeutic potential of this compound is closely tied to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different structural features of a molecule contribute to its biological activity and for guiding the design of more potent and selective analogues.
Correlating Structural Features with Enzyme Inhibition Potency
The SAR of benzenesulfonamide derivatives as enzyme inhibitors is a well-explored area. For Glx-I inhibitors, studies on a series of 1,4-benzenesulfonamide derivatives have highlighted the importance of several structural features for potent inhibition nih.gov.
The Sulfonamide Moiety: The presence of the sulfonamide group is critical for Glx-I inhibitory activity. As demonstrated in the table above, removal of the sulfonamide moiety from a potent inhibitor resulted in a dramatic loss of activity, with the IC50 value increasing from 1.36 µM to 8.81 µM nih.gov. This underscores the essential role of the sulfonamide group in binding to the Glx-I active site.
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the inhibitory potency. For instance, in the series of (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid derivatives, the presence of a carboxylic acid group was found to be pivotal for the inhibitory activity of the most potent compound nih.gov.
The Carbothioamide Group: While the specific contribution of the carbothioamide group in this compound to enzyme inhibition has not been explicitly studied, the replacement of an amide with a thioamide is known to alter the electronic and steric properties of a molecule. This can lead to changes in binding affinity and selectivity for different enzymes nih.gov. The thioamide group may form different hydrogen bonding patterns or have altered electrostatic interactions within the enzyme's active site compared to an amide.
In the context of protease inhibition, the SAR of sulfonamides is also well-established. The sulfonamide group typically coordinates with the catalytic metal ion (e.g., zinc in MMPs) in the active site. The substituents on the aromatic ring and the nature of the group attached to the sulfonamide nitrogen determine the inhibitor's affinity and selectivity by interacting with the various specificity pockets of the protease nih.gov.
Design Principles for Enhanced Target Specificity
Achieving target specificity is a paramount goal in drug design to minimize off-target effects and enhance therapeutic efficacy. For this compound and its analogues, several design principles can be applied to enhance their specificity for a particular biochemical target.
Exploiting Unique Features of the Target's Active Site: A detailed understanding of the three-dimensional structure of the target enzyme's active site is crucial. By designing modifications to the this compound scaffold that create favorable interactions with specific residues or pockets unique to the target enzyme, selectivity can be improved nih.gov. For example, in designing selective carbonic anhydrase inhibitors, the "tail approach" is used, where different chemical moieties are appended to the benzenesulfonamide scaffold to interact with residues outside the conserved active site, thereby achieving isoform specificity nih.gov.
Scaffold Morphing and Bioisosteric Replacement: The core structure of this compound can be systematically modified through scaffold morphing or bioisosteric replacement to explore new chemical space and identify analogues with improved specificity mdpi.com. For instance, replacing the carbothioamide with other functional groups that can form specific interactions with the target enzyme could lead to enhanced selectivity.
Structure-Based Drug Design: Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes and affinities of this compound analogues with different targets mdpi.comnih.gov. This in silico approach can guide the rational design of more selective inhibitors by prioritizing compounds with predicted favorable binding profiles for the desired target over off-targets.
Mechanistic Studies at the Molecular and Cellular Level (focus on biochemical pathways and interactions)
The inhibition of key enzymes like Glx-I by this compound can trigger a cascade of events at the molecular and cellular level, ultimately impacting biochemical pathways and cellular fate.
The primary consequence of Glx-I inhibition is the intracellular accumulation of methylglyoxal (MG) nih.govnih.gov. MG is a highly reactive dicarbonyl species that can readily modify proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end products (AGEs) mdpi.commdpi.com. The accumulation of AGEs is associated with increased oxidative stress and cellular damage.
The buildup of MG due to Glx-I inhibition can disrupt several critical biochemical pathways:
Glycolysis: As a byproduct of glycolysis, the accumulation of MG can have feedback effects on this central metabolic pathway.
Cellular Signaling: MG and AGEs can interfere with cellular signaling pathways. For instance, AGEs can interact with the Receptor for Advanced Glycation End products (RAGE), activating downstream signaling cascades that promote inflammation and apoptosis.
Apoptosis: The cytotoxic levels of MG resulting from Glx-I inhibition are a potent trigger for programmed cell death (apoptosis) nih.govresearchgate.net. This is a key mechanism by which Glx-I inhibitors exert their anticancer effects.
The cellular response to Glx-I inhibition is context-dependent. In cancer cells with high glycolytic rates and a reliance on Glx-I for survival, inhibition of this enzyme can be particularly detrimental nih.govnih.gov. In contrast, normal cells with lower metabolic rates may be less sensitive to the effects of Glx-I inhibition.
Further mechanistic studies are needed to fully elucidate the downstream cellular consequences of this compound-mediated enzyme inhibition. This includes a comprehensive analysis of its effects on global gene expression, protein modifications, and the intricate network of cellular signaling pathways. Such studies will be invaluable for understanding its full therapeutic potential and for the development of novel therapeutic strategies.
Future Directions and Interdisciplinary Research Opportunities for 4 Sulfamoylbenzene 1 Carbothioamide
Bridging Fundamental Research with Translational Applications
The primary translational goal for 4-Sulfamoylbenzene-1-carbothioamide is to capitalize on its well-established role as a potent inhibitor of carbonic anhydrase (CA) enzymes, particularly in the context of cancer therapy. The focus is shifting from basic inhibitory studies to designing and implementing clinical trials that can validate its efficacy against hypoxic tumors, which overexpress specific CA isozymes. This requires a synergistic approach, combining medicinal chemistry for the development of targeted delivery systems with pharmacology and clinical oncology to evaluate its therapeutic potential in patients.
Beyond oncology, preclinical studies are beginning to illuminate the potential of this compound in treating neurological conditions like epilepsy and glaucoma, where CA inhibitors have a known therapeutic effect. The critical next step involves rigorous testing in animal models to establish proof-of-concept and to identify biomarkers that could predict patient response in future human trials. A thorough understanding of its pharmacokinetic and pharmacodynamic profiles in these disease models is paramount for successful clinical translation.
Emerging Methodologies in Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives is undergoing a paradigm shift towards more efficient and sustainable methods. Traditional multi-step synthetic routes are being challenged by emerging technologies like microwave-assisted organic synthesis (MAOS) and flow chemistry, which offer accelerated reaction times, higher yields, and improved safety profiles. These modern techniques are crucial for producing the compound and its analogs on a larger scale for extensive preclinical and clinical evaluation.
In the realm of characterization, advanced analytical techniques are providing unprecedented insights into the compound's structure and purity. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are instrumental for precise structural elucidation and impurity profiling. nih.gov X-ray crystallography continues to be the definitive method for determining the three-dimensional arrangement of the molecule and its interactions with biological targets, offering a blueprint for the rational design of next-generation inhibitors.
Advancements in Computational Modeling and Predictive Science
Computational tools have become integral to the research and development of this compound. Molecular docking and molecular dynamics (MD) simulations are routinely employed to predict how the compound binds to target proteins, such as carbonic anhydrase. nih.govnih.gov These in silico methods enable the virtual screening of vast chemical libraries to identify novel derivatives with enhanced potency and selectivity, thereby accelerating the drug discovery process.
Furthermore, quantitative structure-activity relationship (QSAR) studies are being used to develop predictive models that link the chemical structures of its derivatives to their biological activities. The integration of artificial intelligence and machine learning is further refining these models, uncovering complex structure-activity relationships that can guide the synthesis of more effective compounds. researchgate.net
Exploration of Novel Biological Targets and Mechanisms
While carbonic anhydrase remains the primary focus, researchers are actively investigating other potential biological targets for this compound. This exploration could unveil new therapeutic applications for the compound. A combination of computational screening and experimental techniques, such as thermal shift assays and affinity chromatography, is being used to identify these novel interactions. Recent studies have explored its potential as a dual inhibitor, for instance, targeting both carbonic anhydrase II and Dickkopf-1 (Dkk1) protein, which is implicated in cancer progression. nih.govnih.gov
A deeper understanding of the downstream cellular and molecular consequences of inhibiting its primary targets is also a key research area. For example, in cancer, the inhibition of tumor-associated carbonic anhydrase can alter the tumor microenvironment, affecting processes like cell proliferation, apoptosis, and metastasis. Unraveling these intricate signaling pathways is essential for a holistic understanding of its mechanism of action.
Sustainable Chemistry and Environmental Impact Considerations
The principles of green chemistry are increasingly influencing the synthesis of this compound. Efforts are underway to replace hazardous reagents and solvents with more environmentally friendly alternatives. The development of catalytic synthetic methods and the use of renewable starting materials are key strategies to minimize the environmental footprint of its production.
Identification of Key Research Gaps and Unexplored Avenues
Despite significant progress, several research gaps need to be addressed to fully realize the potential of this compound. There is a pressing need for more extensive in vivo studies in relevant animal models to validate its efficacy and safety for various diseases. The long-term consequences of inhibiting specific carbonic anhydrase isozymes also remain a critical area for future investigation.
Unexplored avenues of research include the development of prodrugs to enhance its pharmacokinetic properties, such as oral bioavailability and tissue-specific targeting. Another promising area is its potential application in diagnostics. For instance, radiolabeled derivatives could be developed as imaging agents for positron emission tomography (PET) to visualize the expression of target proteins in diseases like cancer, aiding in both diagnosis and monitoring of treatment response.
Collaborative Research Networks and International Initiatives
The complexity of translating a chemical compound from the laboratory to the clinic necessitates a collaborative and interdisciplinary approach. The formation of research networks that unite academic researchers, industry partners, and clinicians is vital to accelerate this process. Such networks can facilitate the sharing of resources, expertise, and data, and enable the coordination of large-scale, multicenter studies.
International initiatives and funding can further bolster these efforts by promoting global collaboration and knowledge exchange. The establishment of standardized protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives is crucial for ensuring the reproducibility and comparability of research findings worldwide. Open-access databases that compile information on the compound's properties and biological activities would also serve as an invaluable resource for the international scientific community.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Sulfamoylbenzene-1-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, analogous compounds are synthesized by reacting thiol-containing precursors with sulfonamide derivatives under basic conditions (e.g., K₂CO₃ in DMSO at 80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity . Reaction optimization may involve adjusting solvent polarity, temperature, and stoichiometry to minimize side products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) confirms molecular structure by identifying sulfonamide protons (~10–12 ppm) and thiocarbonyl carbons (~200 ppm). Mass spectrometry (ESI-TOF) validates molecular weight. Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and intermolecular interactions, with refinement against high-resolution data to achieve R-factors < 5% .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap. Work under fume hoods to avoid inhalation. Toxicity data are limited, so treat as hazardous; consult safety guidelines for sulfonamide derivatives .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) be applied to predict the electronic structure and reactivity of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute molecular orbitals, electrostatic potential surfaces, and Fukui indices. Validate results against experimental UV-Vis spectra. For thermochemical accuracy, include exact exchange terms (e.g., Becke’s 1993 functional) to reduce deviations in bond dissociation energies to <3 kcal/mol .
Q. How can researchers resolve contradictions between experimental and computational data for this compound’s binding affinity?
- Methodological Answer : Perform Molecular Dynamics (MD) simulations (AMBER or CHARMM force fields) to account for solvent effects and conformational flexibility. Compare docking scores (AutoDock Vina) with experimental IC₅₀ values. Discrepancies may arise from solvation entropy or protonation states—adjust computational models using explicit solvent layers and pH-dependent partial charges .
Q. What strategies enable the study of this compound’s biological activity against enzyme targets?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., carbonic anhydrase II) with varying substrate concentrations (0.1–100 µM). Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Pair with Surface Plasmon Resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) and validate via mutagenesis of active-site residues .
Q. How can crystallographic data refine the understanding of this compound’s supramolecular interactions?
- Methodological Answer : Analyze hydrogen-bonding networks (e.g., N–H···S and S–H···O) using Mercury software. Compare packing motifs with related sulfonamides to identify π-stacking or halogen bonding. Refine thermal parameters anisotropically in SHELXL to detect disorder or dynamic motion .
Q. What mechanistic insights guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : Modify the sulfamoyl group to introduce electron-withdrawing substituents (e.g., -CF₃) for increased metabolic stability. Synthesize analogs via Suzuki-Miyaura coupling to attach aryl groups, then assess bioavailability using Caco-2 cell permeability assays. Prioritize derivatives with LogP < 3.5 and polar surface area < 140 Ų .
Methodological Notes
- Synthesis Optimization : Monitor reactions via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and characterize intermediates (e.g., aldehydes) via FT-IR (C=O stretch ~1700 cm⁻¹) .
- Computational Validation : Benchmark DFT results against MP2 calculations for non-covalent interactions .
- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate cytotoxicity via MTT assays on HEK-293 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
